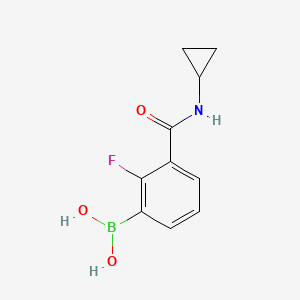
3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are compounds that contain a boronic acid group (-B(OH)2). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of biochemistry and medicine .
Synthesis Analysis
The synthesis of boronic acids often involves a reaction between a boron trihalide or a boron ester with a Grignard or organolithium reagent .Molecular Structure Analysis
Boronic acids typically have a trigonal planar molecular geometry around the boron atom, which is hybridized “sp2”. The boron atom is typically capable of forming a dative bond with an oxygen atom, resulting in a tetracoordinate boron center .Chemical Reactions Analysis
Boronic acids are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups. This property is often utilized in the formation of carbon-carbon bonds, a key step in many organic synthesis reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Applications
The synthesis of fluorophenylboronic acid derivatives, including 3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, is crucial for the development of various pharmaceuticals and compounds with significant biological activity. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of fluorophenylboronic acids in pharmaceutical synthesis. The development of efficient, scalable synthesis methods is vital for the production of these compounds, addressing challenges such as the high cost and toxicity of certain reagents (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activity and Pharmacological Applications
Phenylboronic acids and their derivatives demonstrate a wide range of biological activities, making them valuable in the development of new therapeutic agents. Benzoxaboroles, for example, are derivatives of phenylboronic acids that have found applications in medicinal chemistry due to their biological activity and potential as building blocks in organic synthesis. They display properties that are useful in treating infections and are being explored for their role in clinical trials, highlighting the potential of phenylboronic acid derivatives in pharmaceutical applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Novel Applications in Sensing and Environmental Monitoring
Recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives showcases their utility in developing sensors for glucose and other biologically relevant compounds. These sensors exploit the selective binding properties of phenylboronic acids to diols, offering potential applications in health monitoring and clinical diagnostics (Anzai, 2016).
Environmental Considerations and Safety
Research on the environmental impact and safety of fluorophenylboronic acids and their derivatives is critical. The toxicity of fluorophores used in molecular imaging, including those related to fluorophenyl groups, has been reviewed to ensure the safe application of these compounds in vivo, which is essential for their use in diagnostics and therapeutic monitoring (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Wirkmechanismus
While the mechanism of action can vary depending on the specific compound and its use, boronic acids are often used in the field of medicinal chemistry due to their ability to interact with biological molecules. For example, they can form reversible covalent bonds with enzymes, which can inhibit the enzyme’s activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-9-7(10(14)13-6-4-5-6)2-1-3-8(9)11(15)16/h1-3,6,15-16H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJJVCOYLPAZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2CC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzoyl-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2762963.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole](/img/structure/B2762964.png)
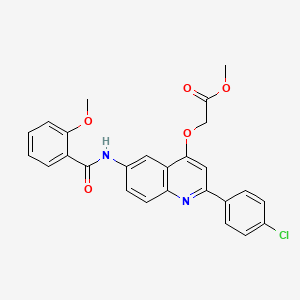
![4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2762967.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)
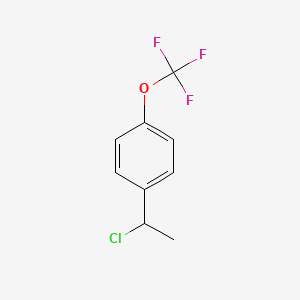
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)
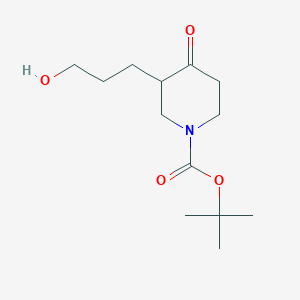
![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)
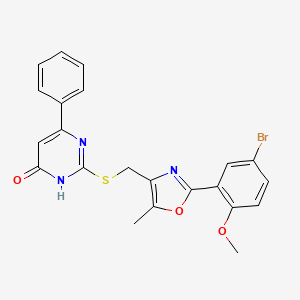
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)
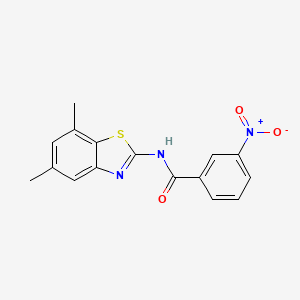
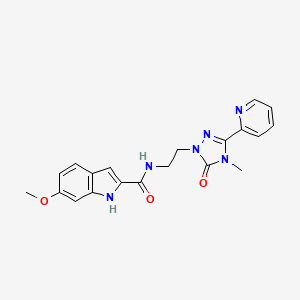
amino}thiophene-2-carboxamide](/img/structure/B2762985.png)